Iso-Propylphenoxyacetyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

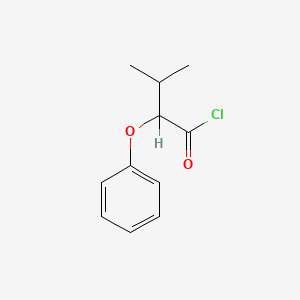

3-methyl-2-phenoxybutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)10(11(12)13)14-9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKLTCPOXPCYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)Cl)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461615 | |

| Record name | Iso-Propylphenoxyacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65118-10-7 | |

| Record name | Iso-Propylphenoxyacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of Iso-Propylphenoxyacetyl Chloride"

An In-Depth Technical Guide to the Synthesis and Characterization of (4-Isopropylphenoxy)acetyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-isopropylphenoxy)acetyl chloride, a valuable intermediate in the development of specialized chemical entities. This document delves into the strategic rationale behind the chosen synthetic pathway, offers a detailed, field-tested experimental protocol, and outlines a suite of analytical techniques for robust structural verification and purity assessment. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: Strategic Importance and Synthesis Rationale

(4-Isopropylphenoxy)acetyl chloride belongs to the class of phenoxyacetyl halides. This family of compounds serves as critical building blocks in organic synthesis, most notably in the pharmaceutical and agrochemical industries. The parent compound, phenoxyacetyl chloride, was instrumental in the development of Penicillin V, which exhibits enhanced acid stability, enabling oral administration.[1] The introduction of an isopropyl substituent on the phenoxy ring modifies the lipophilicity and steric profile of the molecule, making (4-isopropylphenoxy)acetyl chloride a key precursor for novel derivatives, such as those used in UltraMILD oligonucleotide synthesis reagents.[2]

The synthesis of this target molecule is most effectively achieved via a robust two-step process. This strategy was chosen for its high efficiency, scalability, and reliance on well-understood, reliable chemical transformations.

-

Step 1: Williamson Ether Synthesis. This foundational step involves the formation of the ether linkage to create the precursor, (4-isopropylphenoxy)acetic acid. This reaction proceeds via a classic Sₙ2 mechanism, where the phenoxide ion, generated by deprotonating 4-isopropylphenol with a strong base, acts as a nucleophile attacking an α-haloacetic acid salt.[3][4] This method is renowned for its broad scope and reliability in forming ether bonds.[3]

-

Step 2: Acyl Chloride Formation. The synthesized carboxylic acid is then converted to the more reactive acyl chloride. While several chlorinating agents are available (e.g., oxalyl chloride, phosphorus pentachloride), thionyl chloride (SOCl₂) is the reagent of choice for this protocol.[5] The primary advantage of using thionyl chloride is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[5] This simplifies the purification process immensely, as these gaseous impurities can be easily removed, often driving the reaction to completion.

The overall synthetic pathway is illustrated below.

Detailed Experimental Protocols

Safety First: All operations must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. Thionyl chloride and chloroacetyl chloride are highly corrosive, toxic, and react violently with water.[6][7][8] All glassware must be thoroughly dried, and the reaction should be performed under an anhydrous atmosphere (e.g., nitrogen or argon).[9]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Moles (equiv.) | Mass/Volume | Supplier |

| 4-Isopropylphenol | C₉H₁₂O | 136.19 | 1.0 | User Defined | Sigma-Aldrich |

| Sodium Hydroxide | NaOH | 40.00 | 2.2 | Calculated | Fisher Scientific |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 1.1 | Calculated | Alfa Aesar |

| Thionyl Chloride | SOCl₂ | 118.97 | 1.5 | Calculated | Sigma-Aldrich |

| Hydrochloric Acid | HCl | 36.46 | As needed | Calculated | J.T. Baker |

| Anhydrous Toluene | C₇H₈ | 92.14 | Solvent | Calculated | Acros Organics |

Step-by-Step Synthesis Procedure

Part A: Synthesis of (4-Isopropylphenoxy)acetic Acid

-

Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (2.2 equiv.) in deionized water. Add 4-isopropylphenol (1.0 equiv.) to the solution and stir until it fully dissolves to form sodium 4-isopropylphenoxide.

-

Nucleophilic Attack: To this solution, add chloroacetic acid (1.1 equiv.). The choice to use the acid directly in a strong basic solution is a common and effective variant of the Williamson synthesis, forming the sodium chloroacetate salt in situ.

-

Reflux: Heat the reaction mixture to a gentle reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

-

Work-up and Acidification: After cooling to room temperature, transfer the mixture to a beaker. Carefully acidify the solution by slowly adding concentrated hydrochloric acid (HCl) while stirring in an ice bath. Continue adding acid until the pH is ~1-2, which will precipitate the (4-isopropylphenoxy)acetic acid as a white solid.[10]

-

Isolation and Drying: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove inorganic salts. Dry the product in a vacuum oven at 60-70°C to a constant weight. The crude product is often pure enough for the next step, but can be recrystallized from an ethanol/water mixture if necessary.[11]

Part B: Synthesis of (4-Isopropylphenoxy)acetyl Chloride

-

Reaction Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gases). Place the dried (4-isopropylphenoxy)acetic acid from Part A into the flask.

-

Reagent Addition: Add anhydrous toluene as a solvent, followed by the slow, dropwise addition of thionyl chloride (1.5 equiv.) at room temperature. An effervescence of SO₂ and HCl will be observed.

-

Reflux: Once the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction is complete when the gas evolution ceases.

-

Purification: The key to obtaining a pure product is the effective removal of the solvent and excess thionyl chloride.

-

First, remove the bulk of the toluene and unreacted thionyl chloride using a rotary evaporator.[12]

-

To remove trace amounts of thionyl chloride, perform an azeotropic distillation by adding dry toluene to the crude product and evaporating it again under reduced pressure. Repeat this process 2-3 times.[12]

-

-

Final Product: The final product, (4-isopropylphenoxy)acetyl chloride, is an oil or low-melting solid and should be stored under an inert atmosphere in a tightly sealed container to prevent hydrolysis.[9] For applications requiring exceptionally high purity, fractional distillation under high vacuum can be performed.[13]

Sources

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. lobachemie.com [lobachemie.com]

- 7. kscl.co.in [kscl.co.in]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemtrack.org [chemtrack.org]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

An In-depth Technical Guide to Iso-Propylphenoxyacetyl Chloride: Properties, Reactivity, and Applications in Drug Development

Foreword: The Role of Acyl Chlorides in Modern Synthesis

In the landscape of organic synthesis, acyl chlorides stand out as highly valuable and reactive intermediates. Their utility stems from the electron-deficient carbonyl carbon, primed for nucleophilic attack, making them exceptional acylating agents. This guide focuses on a specific, yet significant member of this class: 4-Isopropylphenoxyacetyl Chloride. While seemingly a niche molecule, its structural motifs are pivotal in the synthesis of various pharmaceutical agents, particularly in the realm of cardiovascular drugs. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical properties, reactivity, and practical applications, grounded in established chemical principles and safety protocols.

Core Chemical and Physical Properties

A foundational understanding of a reagent begins with its physical and chemical characteristics. These properties govern its handling, storage, reaction conditions, and safety protocols. The data for 4-Isopropylphenoxyacetyl Chloride is summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-propan-2-ylphenoxy)acetyl chloride | [1] |

| CAS Number | 223128-33-4 | [2][3] |

| Molecular Formula | C₁₁H₁₃ClO₂ | [2][3] |

| Molecular Weight | 212.67 g/mol | [1][2] |

| Appearance | Liquid | [4] |

| Boiling Point | 276.8 °C at 760 mmHg | [2][5] |

| Density | 1.128 g/cm³ | [2][5] |

| Flash Point | 103.2 °C | [2][5] |

| Water Solubility | Reacts with water; Very slightly soluble (0.23 g/L) | [1][2][6] |

| Refractive Index | 1.512 | [2][5] |

| Storage | Store under inert gas, away from moisture. Corrosives area. | [1][4][7] |

Synthesis of 4-Isopropylphenoxyacetyl Chloride

The most common and direct method for the synthesis of 4-Isopropylphenoxyacetyl Chloride is the chlorination of its corresponding carboxylic acid, 4-Isopropylphenoxyacetic acid. This transformation is typically achieved using a strong chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[8]

The reaction proceeds by the conversion of the carboxylic acid's hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.

Visualizing the Synthesis Workflow

Caption: General workflow for the synthesis of 4-Isopropylphenoxyacetyl Chloride.

Experimental Protocol: Synthesis from 4-Isopropylphenoxyacetic Acid

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory.

-

Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂). Ensure all glassware is oven-dried to remove any moisture.

-

Reagents: Charge the flask with 4-Isopropylphenoxyacetic acid (1.0 eq) and a suitable anhydrous solvent (e.g., toluene or dichloromethane). Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Slowly add thionyl chloride (SOCl₂, ~1.2-1.5 eq) to the flask at room temperature with stirring.

-

Heating: After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Work-up: Allow the mixture to cool to room temperature. The solvent and excess thionyl chloride can be removed under reduced pressure (rotary evaporation).

-

Purification: The crude 4-Isopropylphenoxyacetyl Chloride is then purified by vacuum distillation to yield the final product.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Isopropylphenoxyacetyl Chloride is dominated by the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the inductive effect of both the oxygen and chlorine atoms. This makes it highly susceptible to nucleophilic attack. The typical reaction mechanism is a nucleophilic addition-elimination process.[9]

General Nucleophilic Addition-Elimination Mechanism

Sources

- 1. (4-Isopropylphenoxy)acetyl chloride, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 4-Isopropyl Phenoxy Acetyl Chloride | CAS#:223128-33-4 | Chemsrc [chemsrc.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. (4-Isopropylphenoxy)acetyl chloride | 223128-33-4 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. guidechem.com [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. youtube.com [youtube.com]

- 9. savemyexams.com [savemyexams.com]

A Comprehensive Spectroscopic Analysis of 4-Isopropylphenoxyacetyl Chloride

An In-depth Technical Guide

Introduction

4-Isopropylphenoxyacetyl chloride (CAS No. 223128-33-4) is a reactive chemical intermediate, often utilized in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] As with any synthetic process, the unambiguous structural confirmation and purity assessment of such intermediates is paramount. This guide provides a comprehensive overview of the expected spectroscopic data for 4-isopropylphenoxyacetyl chloride, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and is designed to serve as a practical reference for researchers in chemical synthesis and drug development. Our approach emphasizes not just the data itself, but the underlying chemical principles that give rise to the observed spectral features, ensuring a robust and self-validating system for compound verification.

Molecular Identity and Safety Profile

Before delving into the spectroscopic analysis, it is crucial to establish the fundamental properties and handling requirements of the target compound.

-

Chemical Name: 4-Isopropylphenoxyacetyl chloride[2]

-

Synonyms: 2-(4-isopropylphenoxy)acetyl chloride[2]

-

CAS Number: 223128-33-4[2]

-

Molecular Formula: C₁₁H₁₃ClO₂[2]

-

Molecular Weight: 212.67 g/mol [2]

-

Physical Properties: The compound is a liquid with a boiling point of 276.8°C and a flash point of 103.2°C.[2]

Critical Safety Note: 4-Isopropylphenoxyacetyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[2][3] It is also moisture-sensitive and reacts with water, likely hydrolyzing to the corresponding carboxylic acid and releasing hydrochloric acid.[3][4] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful first-pass technique for identifying the functional groups present in a molecule. The analysis of 4-isopropylphenoxyacetyl chloride relies on identifying the characteristic vibrations of the acyl chloride, ether, and substituted aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of ambient air (CO₂, H₂O) from the sample spectrum.

-

Sample Application: Apply a single drop of 4-isopropylphenoxyacetyl chloride directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal immediately after analysis using an appropriate solvent.

Expected IR Spectrum and Interpretation

The IR spectrum provides a distinct fingerprint of the molecule's functional groups.

Caption: General workflow for IR spectroscopic analysis.

The most telling feature of an acyl chloride is its carbonyl (C=O) stretching frequency. Due to the strong electron-withdrawing inductive effect of the chlorine atom, this bond is strengthened, causing it to absorb at a significantly higher wavenumber compared to other carbonyl compounds like ketones or esters.[5]

Table 1: Predicted Infrared Absorption Bands for 4-Isopropylphenoxyacetyl Chloride

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3100-3000 | C-H Stretch (Aromatic) | Medium-Weak | Corresponds to the stretching of C-H bonds on the benzene ring. |

| ~2960-2870 | C-H Stretch (Aliphatic) | Strong | Asymmetric and symmetric stretching of C-H bonds in the isopropyl and methylene groups. |

| ~1800 | C=O Stretch (Acyl Chloride) | Very Strong, Sharp | The key diagnostic peak. Its high frequency is characteristic of the acyl chloride functional group.[4][6][7] |

| ~1600, ~1500 | C=C Stretch (Aromatic) | Medium | Characteristic skeletal vibrations of the benzene ring. |

| ~1250 | C-O-C Stretch (Aryl Ether) | Strong | Asymmetric stretching of the aryl-alkyl ether linkage. |

| ~830 | C-H Bend (Aromatic) | Strong | Out-of-plane bending for a 1,4-disubstituted (para) benzene ring. |

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful tool for complete structure elucidation.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-isopropylphenoxyacetyl chloride in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively dissolves the analyte. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the sample in a 5 mm NMR tube and insert it into the spectrometer. The instrument should be locked onto the deuterium signal of the CDCl₃.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard acquisition might involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show five distinct signals, corresponding to the five unique proton environments in the molecule.

Caption: Structure with labels for NMR peak assignments.

Table 2: Predicted ¹H NMR Data for 4-Isopropylphenoxyacetyl Chloride

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Hₐ | ~1.25 | Doublet (d) | 6H | The six equivalent methyl protons of the isopropyl group are split by the single adjacent methine proton (Hₑ).[8] |

| Hₑ | ~2.90 | Septet (sept) | 1H | The methine proton is split by the six adjacent methyl protons (Hₐ). Its chemical shift is downfield due to its benzylic position.[8] |

| H꜀ | ~4.80 | Singlet (s) | 2H | These methylene protons are adjacent to two strong electron-withdrawing groups (the ether oxygen and the carbonyl group), causing a significant downfield shift. No adjacent protons are available for coupling. |

| Hₔ | ~6.90 | Doublet (d) | 2H | Aromatic protons ortho to the electron-donating ether group are shielded relative to benzene (7.36 ppm). They are split by the adjacent Hₑ protons. |

| Hₑ | ~7.20 | Doublet (d) | 2H | Aromatic protons meta to the ether group (and ortho to the isopropyl group) are less shielded than Hₔ and are split by the adjacent Hₔ protons. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, as the two methyl groups of the isopropyl group and the two pairs of aromatic carbons are chemically equivalent.

Table 3: Predicted ¹³C NMR Data for 4-Isopropylphenoxyacetyl Chloride

| Label | Chemical Shift (δ, ppm) | Rationale |

| C₁ | ~24.0 | The equivalent methyl carbons of the isopropyl group are in the standard aliphatic region.[9] |

| C₂ | ~33.5 | The methine carbon of the isopropyl group. |

| C₃ | ~68.0 | The methylene carbon is significantly deshielded by the adjacent ether oxygen.[9] |

| C₄, C₈ | ~115.0 | Aromatic carbons ortho to the strongly electron-donating ether oxygen are shielded. |

| C₅, C₇ | ~128.0 | Aromatic carbons meta to the ether oxygen. |

| C₆ | ~145.0 | The ipso-carbon attached to the isopropyl group. |

| C₉ | ~155.0 | The ipso-carbon attached to the ether oxygen is strongly deshielded by the electronegative oxygen.[10] |

| C₁₀ | ~172.0 | The carbonyl carbon of the acyl chloride is highly deshielded, appearing far downfield.[7][9] |

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues for structural confirmation.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: In the source, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.[11]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Fragmentation Pattern

The fragmentation of 4-isopropylphenoxyacetyl chloride under EI conditions is governed by the stability of the resulting carbocations and radical species.

Caption: Primary mass spectrometry fragmentation pathway.

-

Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z 212. A key confirmation is the presence of an M+2 peak at m/z 214 with approximately one-third the intensity, which is characteristic of the natural abundance of the ³⁷Cl isotope.[7] This peak may be of low intensity.

-

Loss of Chlorine Radical (Base Peak): The most favorable initial fragmentation is the cleavage of the weak C-Cl bond to lose a chlorine radical (•Cl), forming a highly resonance-stabilized acylium ion. This fragment is often the base peak (most abundant ion) in the spectrum of acyl chlorides.[7][12]

-

Loss of Carbon Monoxide: The acylium ion can subsequently lose a molecule of carbon monoxide (CO), a stable neutral molecule, to form another carbocation.[12]

-

Further Fragmentation: Additional fragmentation can occur, such as benzylic cleavage of the isopropyl group (loss of a methyl radical) from various fragments, or cleavage of the ether bond.

Table 4: Predicted Major Fragments in the Mass Spectrum of 4-Isopropylphenoxyacetyl Chloride

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 212/214 | [C₁₁H₁₃³⁵ClO₂]⁺˙ / [C₁₁H₁₃³⁷ClO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 177 | [C₁₁H₁₃O₂]⁺ | M⁺˙ - •Cl (Acylium Ion - Likely Base Peak) |

| 149 | [C₁₀H₁₃O]⁺ | M⁺˙ - •COCH₂Cl |

| 135 | [C₉H₁₁O]⁺ | [m/z 177] - CO |

| 107 | [C₇H₇O]⁺ | Cleavage of isopropyl group from phenoxy-containing fragments |

Conclusion

The combination of IR, NMR, and MS provides a powerful and self-validating toolkit for the structural verification of 4-isopropylphenoxyacetyl chloride. The key identifiers are the sharp, intense IR absorption at ~1800 cm⁻¹, the characteristic ¹H NMR signals for the para-substituted aromatic ring and isopropyl group, the highly deshielded carbonyl carbon at ~172 ppm in the ¹³C NMR, and a mass spectrum dominated by the acylium ion at m/z 177. By understanding the chemical principles behind these spectroscopic signatures, researchers can confidently confirm the identity and purity of this important synthetic intermediate.

References

-

National Institute of Standards and Technology. (n.d.). Acetyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2015). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Isopropylphenoxyacetyl chloride Material Safety Data Sheet. Retrieved from [Link]

-

Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

Reddit. (2021). How to identify an Acyl Chloride in an IR spectra? r/chemhelp. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Problems in Chemistry. (2021). NMR Spectroscopy Part 14 - HNMR Practice problem - isopropyl butanoate. YouTube. Retrieved from [Link]

-

MDPI. (2022). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

- 1. 4-Isopropyl Phenoxy Acetyl Chloride | 223128-33-4 [chemicalbook.com]

- 2. 4-Isopropyl Phenoxy Acetyl Chloride - Safety Data Sheet [chemicalbook.com]

- 3. 4-Isopropyl Phenoxy Acetyl Chloride | CAS#:223128-33-4 | Chemsrc [chemsrc.com]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Isopropylphenoxyacetyl Chloride

Abstract

This technical guide provides a comprehensive overview of 4-Isopropylphenoxyacetyl Chloride (CAS No. 223128-33-4), a key intermediate in pharmaceutical synthesis. The document elucidates its chemical and physical properties, provides a detailed, field-tested protocol for its synthesis from 4-Isopropylphenoxyacetic acid, and discusses its reactivity and applications in modern drug development. Emphasis is placed on the causal reasoning behind experimental procedures, adherence to safety protocols, and the analytical techniques required for its characterization. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction and Chemical Identity

4-Isopropylphenoxyacetyl chloride is a reactive acyl chloride compound valued for its role as a versatile building block in organic synthesis. Its structure incorporates a phenoxyacetic acid scaffold, a common motif in various biologically active molecules, modified with an isopropyl group and activated by the acyl chloride functional group. This activation makes it a prime candidate for nucleophilic acyl substitution reactions, enabling the facile introduction of the 4-isopropylphenoxyacetyl moiety into a target molecule.

It is crucial to correctly identify this compound, as isomeric variations exist. While the CAS number 65118-10-7 has been loosely associated with "Iso-Propylphenoxyacetyl Chloride," the definitive and structurally verified identifier for the para-isomer is CAS No. 223128-33-4 .[1][2][3][4][5] This guide will focus exclusively on this isomer.

Chemical Structure and Properties

The fundamental attributes of 4-Isopropylphenoxyacetyl Chloride are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-propan-2-ylphenoxy)acetyl chloride | [6] |

| Synonyms | (4-Isopropylphenoxy)acetyl chloride, p-isopropylphenoxyacetyl chloride | [1][4][7] |

| CAS Number | 223128-33-4 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1][3][6] |

| Molecular Weight | 212.67 g/mol | [1][6][8] |

| Physical Form | Clear colorless to yellow or pink liquid | [2][9] |

| Boiling Point | 276.8 °C at 760 mmHg | [5] |

| Density | 1.128 g/cm³ | [5] |

| Solubility | Reacts with water. Very slightly soluble (0.23 g/L at 25°C). | [3][4] |

Synthesis of 4-Isopropylphenoxyacetyl Chloride

The most direct and industrially scalable synthesis of 4-Isopropylphenoxyacetyl Chloride involves the chlorination of its corresponding carboxylic acid precursor, 4-Isopropylphenoxyacetic acid (CAS No. 1643-16-9).[10][11][12][13] The choice of chlorinating agent is critical and dictates the reaction conditions and workup procedure. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation due to its efficacy and the convenient removal of byproducts.[14][15][16][17]

Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds via a nucleophilic acyl substitution mechanism.

-

Activation of the Carboxylic Acid: The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[18]

-

Formation of a Reactive Intermediate: This initial attack forms a chlorosulfite intermediate, converting the hydroxyl group into an excellent leaving group.

-

Nucleophilic Attack by Chloride: The chloride ion, generated in the previous step, acts as a nucleophile and attacks the electrophilic carbonyl carbon.

-

Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[15][17][18]

This process is highly favorable as the gaseous byproducts shift the equilibrium towards the product side, driving the reaction to completion.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Isopropylphenoxyacetyl Chloride.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment:

-

4-Isopropylphenoxyacetic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator and vacuum distillation apparatus

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet (to a scrubber containing NaOH solution), and a dropping funnel. Ensure the system is under a positive pressure of an inert gas like nitrogen.

-

Charging: Charge the flask with 4-Isopropylphenoxyacetic acid (1.0 eq) and a minimal amount of anhydrous solvent (e.g., Toluene). Causality: The anhydrous solvent ensures that the highly water-reactive thionyl chloride and the resulting acyl chloride do not decompose.[4]

-

Reagent Addition: Cool the flask in an ice bath. Add thionyl chloride (1.5 eq) to the dropping funnel and add it dropwise to the stirred suspension over 30-60 minutes. Causality: The reaction is exothermic; slow, cooled addition prevents a runaway reaction and minimizes side-product formation.

-

Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to reflux (typically 70-80°C). Maintain reflux for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. Causality: Heating provides the necessary activation energy to drive the reaction to completion.

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Causality: Thionyl chloride is corrosive and volatile; its removal is essential for the purification and safety of the final product.

-

Purification: The crude product is then purified by vacuum distillation to yield 4-Isopropylphenoxyacetyl Chloride as a clear liquid.

Applications in Drug Discovery and Development

Acyl chlorides are highly valued in medicinal chemistry for their ability to readily form esters and amides—functional groups prevalent in a vast number of pharmaceuticals. 4-Isopropylphenoxyacetyl Chloride serves as a specialized acylating agent, used as a primary or secondary intermediate in the synthesis of more complex drug candidates.[4][10]

The phenoxyacetic acid core is a known pharmacophore with a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[19] The introduction of the 4-isopropylphenoxyacetyl group can modulate a lead compound's lipophilicity, steric profile, and metabolic stability, which are critical parameters in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The use of such intermediates is a key strategy in building molecular diversity for drug discovery programs.[20][21]

Logical Pathway for Application

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. (4-Isopropylphenoxy)acetyl chloride | 223128-33-4 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Isopropyl Phenoxy Acetyl Chloride | 223128-33-4 [chemicalbook.com]

- 5. 4-Isopropyl Phenoxy Acetyl Chloride | CAS#:223128-33-4 | Chemsrc [chemsrc.com]

- 6. 2-(4-(Propan-2-yl)phenoxy)acetyl chloride | C11H13ClO2 | CID 21209244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. (4-Isopropylphenoxy)acetyl chloride | CAS: 223128-33-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. H28036.06 [thermofisher.com]

- 10. lookchem.com [lookchem.com]

- 11. chemgenesindia.com [chemgenesindia.com]

- 12. PubChemLite - 4-isopropylphenoxyacetic acid (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 13. 4-Isopropylphenoxyacetic acid | C11H14O3 | CID 137131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. youtube.com [youtube.com]

- 19. jetir.org [jetir.org]

- 20. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 21. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Synthesis and Mechanistic Understanding of 4-Isopropylphenoxyacetyl Chloride

This document provides an in-depth technical exploration of the formation of 4-isopropylphenoxyacetyl chloride, a key reagent in various synthetic applications, notably as the precursor to the 4-isopropyl-phenoxyacetyl (iPr-Pac) protecting group used in UltraMILD oligonucleotide synthesis.[1] This guide moves beyond a simple recitation of steps to offer a deeper understanding of the underlying chemical principles, causality behind experimental choices, and the self-validating protocols required for reproducible, high-yield synthesis.

Foundational Principles: The Mechanism of Acyl Chloride Synthesis

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. Acyl chlorides are highly reactive electrophiles, serving as versatile intermediates for the formation of esters, amides, and anhydrides, and for use in Friedel-Crafts acylation reactions.[2][3] The most common and efficient method for this conversion involves the use of thionyl chloride (SOCl₂).[2][4][5]

The reaction between the precursor, 4-isopropylphenoxyacetic acid, and thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway. The key to this reaction's success is the conversion of the carboxylic acid's hydroxyl group—a poor leaving group—into a highly effective one.[6][7]

The mechanism can be dissected into several key stages:

-

Nucleophilic Attack: The process begins with the nucleophilic oxygen of the carboxylic acid's carbonyl group attacking the electrophilic sulfur atom of thionyl chloride.[3][7][8] This is favored over the hydroxyl oxygen attacking due to the resonance stabilization of the resulting positively charged intermediate.[6]

-

Intermediate Formation & Chloride Expulsion: This attack forms a tetrahedral intermediate. This intermediate quickly collapses, reforming the S=O double bond and expelling a chloride ion.[8]

-

Formation of the Chlorosulfite Intermediate: The resulting species undergoes deprotonation, often facilitated by the released chloride ion or another base, to form a reactive mixed anhydride known as a chlorosulfite intermediate.[3][7] This step is critical as it transforms the hydroxyl group into an excellent leaving group.

-

Nucleophilic Acyl Substitution: The previously expelled chloride ion (Cl⁻) now acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chlorosulfite intermediate.[2][7]

-

Tetrahedral Intermediate Collapse & Product Formation: This attack forms a new tetrahedral intermediate. The reaction is driven to completion by the irreversible collapse of this intermediate, which reforms the carbonyl double bond and expels the chlorosulfite group. This leaving group readily decomposes into stable gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][6][8] The evolution of these gases, which can be removed from the reaction equilibrium, makes this a thermodynamically favorable and high-yielding transformation.[5][9]

Mechanistic Diagram

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Field-Proven Experimental Protocol

This protocol details the synthesis of 4-isopropylphenoxyacetyl chloride from its corresponding carboxylic acid. The procedure is designed to be self-validating by incorporating steps that ensure an anhydrous environment and facilitate the removal of byproducts, maximizing yield and purity.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity (Example) | Moles (mol) | Equivalents |

| 4-Isopropylphenoxyacetic Acid | 194.23 | 10.0 g | 0.0515 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 9.2 mL (15.2 g) | 0.128 | ~2.5 |

| Dichloromethane (DCM), Anhydrous | 84.93 | 50 mL | - | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 1-2 drops | - | Catalytic |

Rationale for Reagent Choices:

-

Thionyl Chloride: Used in excess to ensure complete conversion of the carboxylic acid and to act as a solvent. Its byproducts are gaseous, simplifying purification.[5][9]

-

Anhydrous Dichloromethane (DCM): An inert solvent that will not react with the highly reactive reagents or products. Anhydrous conditions are critical as thionyl chloride and the acyl chloride product react violently with water.[10][11]

-

DMF (Catalytic): While not always necessary, a catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent.

Step-by-Step Methodology

-

Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube filled with calcium chloride (CaCl₂) or a gas outlet leading to a scrubber (e.g., a beaker with NaOH solution) to neutralize the HCl and SO₂ gases produced.[10] All glassware must be flame-dried or oven-dried before use to eliminate any residual moisture.

-

Reactant Charging: In the fume hood, charge the round-bottom flask with 4-isopropylphenoxyacetic acid (10.0 g) and anhydrous dichloromethane (50 mL). Stir the mixture to dissolve the solid.

-

Catalyst Addition: Add 1-2 drops of DMF to the stirred solution.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (9.2 mL) to the solution at room temperature via a dropping funnel. Causality: A slow, controlled addition is crucial to manage the initial exothermic reaction and gas evolution.

-

Reaction Reflux: Once the addition is complete, heat the mixture to a gentle reflux (approx. 40°C for DCM) using a heating mantle. Maintain reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. Expertise: It is critical to use a vacuum system protected by a cold trap and a base trap to prevent corrosive vapors from damaging the pump.

-

The crude 4-isopropylphenoxyacetyl chloride, a liquid[12], is then purified by fractional distillation under high vacuum.[13][14] This step separates the product from any non-volatile impurities.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Product Validation: Purification and Characterization

Trustworthiness in synthesis is achieved through rigorous purification and unambiguous characterization of the final product.

-

Purification: The primary method for purifying liquid acyl chlorides is fractional distillation under reduced pressure.[13] This is necessary to achieve high purity and to separate the product from any residual starting material or high-boiling impurities. Care must be taken to prevent exposure to atmospheric moisture during the process.[14]

-

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: The most telling sign of a successful reaction is the disappearance of the broad O-H stretch (typically ~3000 cm⁻¹) from the carboxylic acid and the appearance of a sharp, strong carbonyl (C=O) stretch for the acyl chloride at a higher wavenumber (typically 1780-1815 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a definitive structural fingerprint of the molecule.[15]

-

Expected NMR Data for 4-Isopropylphenoxyacetyl Chloride

| Proton (¹H) Assignment | Chemical Shift (δ, ppm) (Est.) | Multiplicity | Integration | Carbon (¹³C) Assignment | Chemical Shift (δ, ppm) (Est.) |

| -CH(CH₃ )₂ | ~1.2 | Doublet | 6H | -CH(C H₃)₂ | ~24 |

| -CH (CH₃)₂ | ~2.9 | Septet | 1H | -C H(CH₃)₂ | ~33 |

| -O-CH₂ -COCl | ~4.9 | Singlet | 2H | -O-C H₂-COCl | ~50 |

| Aromatic (ortho to OCH₂) | ~6.9 | Doublet | 2H | Aromatic (ortho to OCH₂) | ~115 |

| Aromatic (ortho to iPr) | ~7.2 | Doublet | 2H | Aromatic (ortho to iPr) | ~128 |

| Aromatic (ipso to iPr) | ~146 | ||||

| Aromatic (ipso to OCH₂) | ~155 | ||||

| -O-CH₂-C OCl | ~170 |

Note: Estimated shifts are based on analogous structures and general principles. Actual values may vary depending on solvent and instrument.[16]

Authoritative Grounding: Safety Protocols

Thionyl chloride and acyl chlorides are hazardous materials that demand strict safety protocols. A thorough understanding of the risks is non-negotiable for anyone performing this synthesis.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly corrosive and toxic.[11][17] Causes severe skin burns and eye damage.[18] It is toxic if inhaled, with exposure potentially causing delayed pulmonary response.[19][20] Reacts violently with water, releasing toxic gases (SO₂ and HCl).[11][18]

-

Handling: Must be handled in a well-ventilated chemical fume hood at all times.[19][20] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[20] Ensure an emergency eyewash station and safety shower are immediately accessible. Never add water to thionyl chloride.[19][20]

-

-

4-Isopropylphenoxyacetyl Chloride:

-

Hazards: As an acyl chloride, it is expected to be corrosive and a lachrymator (causes tearing). It will react with moisture to produce HCl. The Sigma-Aldrich safety data indicates it causes severe skin burns and eye damage (H314).[12]

-

Handling: Handle with the same level of precaution as thionyl chloride, under anhydrous conditions in a fume hood and with full PPE. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[12]

-

References

-

SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024, April 1). YouTube. Retrieved from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. (n.d.). PubMed Central. Retrieved from [Link]

-

Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Thionyl Chloride | SOCl2. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Video: Carboxylic Acids to Acid Chlorides. (2025, May 22). JoVE. Retrieved from [Link]

-

Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Retrieved from [Link]

-

How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2025, May 28). Yufeng. Retrieved from [Link]

-

preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved from [Link]

-

Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. (n.d.). JOCPR. Retrieved from [Link]

-

General procedures for the purification of Acid chlorides. (n.d.). Chempedia - LookChem. Retrieved from [Link]

-

Preparation of Acyl Chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Phenoxyacetyl chloride One Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad. Retrieved from [Link]

-

UltraMild Oligo Synthesis Reagents. (n.d.). Glen Research. Retrieved from [Link]

-

The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012, May 25). Henry Rzepa's Blog. Retrieved from [Link]

-

Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride... (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Identification and structure elucidation by NMR spectroscopy. (2025, August 5). ResearchGate. Retrieved from [Link]

-

4-Isopropyl-benzoyl chloride. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 4. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. (4-Isopropylphenoxy)acetyl chloride | 223128-33-4 [sigmaaldrich.com]

- 13. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 14. Phenoxyacetyl chloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. actylislab.com [actylislab.com]

- 20. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Solubility of 4-Isopropylphenoxyacetyl Chloride in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4-Isopropylphenoxyacetyl Chloride (CAS No. 223128-33-4). Recognizing the limited publicly available quantitative solubility data for this compound, this document emphasizes the theoretical principles governing its solubility, outlines a robust experimental protocol for its determination, and details the critical safety and handling procedures required due to its reactive and hazardous nature. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction to 4-Isopropylphenoxyacetyl Chloride

4-Isopropylphenoxyacetyl chloride, with the molecular formula C₁₁H₁₃ClO₂, is a reactive acyl chloride derivative.[1][2] Acyl chlorides are characterized by the -COCl functional group and are known for their high reactivity, serving as versatile intermediates in organic synthesis.[3][4][5] They are significantly more reactive than their corresponding carboxylic acids.[4] This heightened reactivity, particularly towards nucleophiles like water and alcohols, is a critical factor influencing their solubility and handling.[6][7][8] The compound is classified as a corrosive liquid that causes severe skin burns and eye damage.[1]

The solubility of a reagent like 4-Isopropylphenoxyacetyl chloride is a fundamental parameter that dictates its utility in a reaction. Proper solvent selection is crucial for achieving homogeneous reaction conditions, controlling reaction rates, and ensuring the efficient synthesis of target molecules.

Understanding the Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another.

-

Compound Polarity : 4-Isopropylphenoxyacetyl chloride is a polar molecule due to the presence of the electrophilic carbonyl group and the chlorine atom.[7] However, it also possesses significant nonpolar character arising from the isopropyl group and the benzene ring. This dual nature suggests it will be most soluble in solvents of intermediate to high polarity that are aprotic.

-

Solvent Interaction :

-

Protic Solvents (e.g., water, alcohols) : These solvents are generally poor choices for dissolving acyl chlorides. 4-Isopropylphenoxyacetyl chloride reacts violently with water and is incompatible with alcohols.[6][7][8] This is not a dissolution process but a chemical reaction (hydrolysis or alcoholysis) that forms the corresponding carboxylic acid or ester.[3][4][7] The reported water solubility is very low (0.23 g/L at 25 °C), which likely reflects a combination of low intrinsic solubility and rapid reaction.[2][6]

-

Aprotic Solvents : Non-protic organic solvents are the preferred choice for dissolving and reacting with acyl chlorides.[9] These can be further categorized:

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone): These solvents are expected to be effective at solvating 4-Isopropylphenoxyacetyl chloride due to dipole-dipole interactions without reacting with the acyl chloride group.

-

Nonpolar Aprotic Solvents (e.g., Hexanes, Toluene): Solubility in these solvents is likely to be lower compared to polar aprotic solvents, but they may still be useful depending on the specific application.

-

-

Known Solubility Data

| Solvent | Solubility | Temperature | Source |

| Water | Very slightly soluble (0.23 g/L) | 25 °C | [2][6] |

| General Organic Solvents | Reported to dissolve in alcohol, ether, and chloroform. | Not Specified | [9] |

Note: The reported solubility in alcohol should be interpreted with extreme caution, as a chemical reaction is highly probable.[6][9]

Experimental Protocol for Solubility Determination

Given the lack of comprehensive data, researchers will likely need to determine the solubility of 4-Isopropylphenoxyacetyl chloride in their specific solvent systems. The following protocol is a self-validating system designed for accuracy and safety, accounting for the compound's reactivity.

Pre-Experimental Safety Assessment

Before beginning any experimental work, a thorough risk assessment is mandatory.

-

Hazard Identification : 4-Isopropylphenoxyacetyl chloride is corrosive, causes severe skin burns and eye damage, and is moisture-sensitive.[1][6] Contact with water liberates toxic gas (hydrogen chloride).

-

Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[10]

-

Engineering Controls : All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors. An emergency shower and eyewash station must be readily accessible.

Materials and Reagents

-

4-Isopropylphenoxyacetyl Chloride (as pure as possible)

-

Anhydrous organic solvents of interest (e.g., Dichloromethane, Tetrahydrofuran, Toluene, Ethyl Acetate, Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Glass vials with screw caps and PTFE-lined septa

-

Analytical balance (readable to at least 0.1 mg)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Gas-tight syringes

Step-by-Step Methodology

This method is based on the isothermal equilibrium technique.

-

Preparation of Vials : Dry all glassware in an oven at >100 °C for several hours and cool in a desiccator under an inert atmosphere.

-

Solvent Dispensing : Using a gas-tight syringe, dispense a precise volume (e.g., 2.0 mL) of the desired anhydrous solvent into a pre-weighed, dried vial under a stream of inert gas. Seal the vial immediately.

-

Initial Solute Addition : Weigh the sealed vial containing the solvent. Then, in the fume hood, quickly add a small, accurately weighed amount of 4-Isopropylphenoxyacetyl chloride (e.g., 20 mg) to the vial. Reseal immediately and re-weigh to determine the exact mass of the solute added.

-

Equilibration : Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously using a magnetic stir bar for a set period (e.g., 24 hours) to ensure equilibrium is reached. The system must remain sealed to prevent atmospheric moisture contamination.

-

Observation and Incremental Addition :

-

After the equilibration period, visually inspect the solution. If the solid has completely dissolved, add another accurately weighed increment of the solute.

-

Repeat steps 3-5 until a small amount of undissolved solid remains, indicating that a saturated solution has been formed.

-

-

Confirmation of Saturation : Allow the saturated solution to stir for an additional 12-24 hours to ensure equilibrium has been fully established.

-

Quantification (Optional, for high precision) : For precise determination, carefully extract a known volume of the clear supernatant from the saturated solution using a filtered syringe. Quench the sample in a known volume of a suitable solvent (e.g., methanol) to convert the acyl chloride to a stable ester. Analyze the resulting solution by a suitable analytical technique (e.g., HPLC, GC, or NMR with an internal standard) to determine the concentration of the derived ester, and thus the concentration of the dissolved acyl chloride.

-

Data Reporting : Express the solubility in g/L or mol/L at the specified temperature.

Workflow Diagram

Caption: Workflow for experimental solubility determination.

Safety, Handling, and Storage

Due to its hazardous properties, strict adherence to safety protocols is paramount.

-

Handling : Always handle 4-Isopropylphenoxyacetyl chloride in a chemical fume hood. Avoid contact with skin and eyes.[1][10] In case of a spill, do not use water.[6] Use an inert absorbent material like dry sand.

-

Storage : Store in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[6][8] The container must be kept tightly closed, preferably under an inert gas.[8]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]

Conclusion

While quantitative solubility data for 4-Isopropylphenoxyacetyl chloride in organic solvents is scarce, a qualitative understanding based on its chemical structure and high reactivity can guide solvent selection. It is expected to be soluble in polar aprotic solvents but will react with protic solvents like water and alcohols. For precise applications, the experimental protocol detailed in this guide provides a reliable and safe method for determining its solubility in specific solvents. The paramount importance of adhering to stringent safety and handling procedures cannot be overstated when working with this corrosive and moisture-sensitive compound.

References

-

An introduction to acyl chlorides (acid chlorides) . Chemguide. [Link]

-

A Level Chemistry Revision Notes - Acyl Chlorides . Save My Exams. (2025-06-23). [Link]

-

4-Isopropyl Phenoxy Acetyl Chloride | CAS#:223128-33-4 . Chemsrc. (2025-09-01). [Link]

-

Properties of Acyl Halides . Chemistry LibreTexts. (2023-01-22). [Link]

-

Acyl chloride . Wikipedia. [Link]

-

Formation of Acid Chlorides . BYJU'S. [Link]

-

SAFETY DATA SHEET . AA Blocks. (2025-01-18). [Link]

Sources

- 1. 4-Isopropyl Phenoxy Acetyl Chloride - Safety Data Sheet [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. savemyexams.com [savemyexams.com]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. 4-Isopropyl Phenoxy Acetyl Chloride | CAS#:223128-33-4 | Chemsrc [chemsrc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. (4-Isopropylphenoxy)acetyl chloride, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. byjus.com [byjus.com]

- 10. aablocks.com [aablocks.com]

"Iso-Propylphenoxyacetyl Chloride stability and degradation profile"

An In-Depth Technical Guide to the Stability and Degradation Profile of Iso-Propylphenoxyacetyl Chloride

Foreword: The Imperative of Stability in Reactive Intermediates

In the landscape of pharmaceutical and fine chemical synthesis, reactive intermediates like this compound (CAS: 65118-10-7) are foundational building blocks.[1][2] Their efficacy, however, is intrinsically linked to their stability. An incomplete understanding of a compound's degradation profile can lead to compromised synthesis yields, the introduction of unknown impurities, and significant delays in development timelines. This guide provides a comprehensive analysis of the stability and degradation pathways of this compound, offering both mechanistic insights and field-proven methodologies for its characterization. The following sections are designed to equip researchers, scientists, and drug development professionals with the knowledge to handle, analyze, and control the stability of this critical reagent.

Core Chemical Characteristics and Intrinsic Reactivity

This compound, with the molecular formula C₁₁H₁₃ClO₂, is an acyl chloride characterized by a highly reactive functional group.[1] Its inherent instability is not a flaw but a feature of its designed reactivity. This reactivity stems from the electronic nature of the acyl chloride moiety. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. This creates a significant partial positive charge (δ+) on the carbonyl carbon, making it an exceptionally potent electrophile, primed for nucleophilic attack.[3] Consequently, the compound is classified as moisture-sensitive and requires careful handling to prevent premature degradation.[2]

The primary stability concern is its vigorous reaction with nucleophiles, the most ubiquitous of which is water. Understanding this and other degradation pathways is paramount for ensuring its integrity from storage to reaction.

Principal Degradation Pathways

The degradation of this compound is dominated by its susceptibility to nucleophilic attack. The following pathways represent the most common routes of degradation under typical laboratory, manufacturing, and storage conditions.

Hydrolysis: The Predominant Degradation Route

By far the most significant degradation pathway for any acyl chloride is hydrolysis.[3][4] Even trace amounts of water, including atmospheric moisture, can initiate this rapid and often exothermic reaction. The process proceeds via a nucleophilic addition-elimination mechanism, yielding Iso-Propylphenoxyacetic acid and hydrochloric acid (HCl) as products.[5][6][7] The released HCl gas can often be observed as fumes when the compound is exposed to humid air.[6]

Mechanism of Hydrolysis:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The carbonyl double bond reforms, and the chloride ion is eliminated as a leaving group.

-

Deprotonation: The protonated carbonyl oxygen is deprotonated by the chloride ion or another water molecule to yield the final carboxylic acid and HCl.[8]

Caption: General experimental workflow for a forced degradation study.

Experimental Protocols

Caution: this compound is reactive and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Hydrolytic Degradation

-

Preparation: Prepare stock solutions of the compound in a dry, inert solvent (e.g., anhydrous acetonitrile).

-

Acidic Stress: Add an equal volume of 0.1 M HCl to a stock solution aliquot.

-

Basic Stress: Add an equal volume of 0.1 M NaOH to a second aliquot.

-

Neutral Stress: Add an equal volume of purified water to a third aliquot.

-

Incubation: Maintain all solutions at room temperature and an elevated temperature (e.g., 60°C), sampling at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). [9]6. Quenching: Neutralize the acid and base samples before analysis.

Protocol 2: Oxidative Degradation

-

Procedure: To a stock solution aliquot, add a solution of 3% hydrogen peroxide.

-

Incubation: Maintain at room temperature and monitor over time, as oxidation reactions can be rapid.

Protocol 3: Thermal Degradation

-

Solid State: Place the solid compound in a controlled temperature oven (e.g., 70°C).

-

Solution State: Heat a stock solution (prepared in a high-boiling, inert solvent) at the same temperature.

-

Analysis: Sample at various time points.

Protocol 4: Photolytic Degradation

-

Procedure: Expose both the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible output, as specified in ICH guideline Q1B. [9]2. Control: A parallel set of samples should be wrapped in aluminum foil to protect them from light.

-

Analysis: Analyze samples after a specified exposure period.

Analytical Strategies for Stability Assessment

The high reactivity of this compound presents a significant analytical challenge. [10]Direct analysis by common techniques like reverse-phase HPLC is often unfeasible due to rapid on-column hydrolysis.

Derivatization followed by HPLC

A robust strategy involves a derivatization step to create a more stable analyte for analysis. [10][11]This approach converts the reactive acyl chloride into a stable derivative that can be easily separated and quantified using standard HPLC-UV methods.

-

Derivatizing Agent: A nucleophilic reagent, such as 2-nitrophenylhydrazine, is reacted with the acyl chloride. [10]This reaction should be rapid and quantitative.

-

Analysis: The resulting stable, UV-active hydrazide derivative is then analyzed by reverse-phase HPLC. The method must be validated to demonstrate its ability to separate the derivatized parent compound from derivatives of its potential degradation products.

In-Situ Spectroscopic Techniques

For real-time kinetic analysis, in-situ techniques are invaluable.

-

FTIR Spectroscopy: By monitoring the carbonyl stretching frequency, one can observe the disappearance of the acyl chloride peak (typically ~1800 cm⁻¹) and the simultaneous appearance of the carboxylic acid peak (~1700-1725 cm⁻¹), providing real-time data on the rate of hydrolysis. [11]

Summary of Degradation Profile and Data Presentation

The expected degradation products under various stress conditions are summarized below. The primary degradant in nearly all aqueous or non-anhydrous conditions will be the corresponding carboxylic acid.

| Stress Condition | Primary Degradation Mechanism | Expected Primary Degradant(s) |

| Acid/Base/Neutral | Hydrolysis | Iso-Propylphenoxyacetic Acid, HCl |

| Oxidative | Oxidation / Hydrolysis | Iso-Propylphenoxyacetic Acid; potentially ring-oxidized products |

| Thermal | Thermolysis / Accelerated Hydrolysis | Iso-Propylphenoxyacetic Acid; other decomposition products |

| Photolytic | Photolysis | Products of radical cleavage; Iso-Propylphenoxyacetic Acid |

Recommendations for Storage and Handling

Based on its chemical profile, the following recommendations are crucial for maintaining the integrity of this compound:

-

Moisture Control: The compound must be stored and handled under strictly anhydrous conditions. Use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

-

Temperature: Store at ambient or reduced temperatures in a tightly sealed container to minimize degradation.

-

Light Protection: Store in an amber or opaque container to protect from light.

-

Material Compatibility: Avoid storage or handling in containers or with instruments that could introduce nucleophilic contaminants.

By adhering to these principles and employing the analytical strategies outlined, researchers can ensure the quality and reliability of this compound in their synthetic endeavors.

References

-

Relative Ease of Hydrolysis - A Level Chemistry. (2024, December 23). Save My Exams. [Link]

-

Acyl Chlorides (OCR A Level Chemistry A): Revision Note. (2026, January 13). Save My Exams. [Link]

-

Acyl Chlorides - formation and hydrolysis mechanism. (2025, March 16). YouTube. [Link]

-

hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]

-

Acyl chloride. Wikipedia. [Link]

-

Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PubMed Central. [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

-

Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. (2017, June 5). PubMed. [Link]

-

Chlorine in Water and Air: The Effects of Sodium Chloride on Pollutant Photodegradation in Seawater and Sea Ice, and Indoor Hypochlorous Acid Levels Following Surface Cleaning with Bleach. (2024, May 14). HARVEST (uSask). [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

This compound-65118-10-7. Thoreauchem. [Link]

-

A Level Chemistry Revision Notes - Acyl Chlorides. (2025, June 23). Save My Exams. [Link]

-

Effects of chloride ion on degradation of Acid Orange 7 by sulfate radical-based advanced oxidation process: Implications for formation of chlorinated aromatic compounds. (2011). ResearchGate. [Link]

-

Photo-induced, liquid phase transformation of aromatic aldehydes into aroyl chlorides promoted by polyhalomethanes and dioxygen. (1998). The Hebrew University of Jerusalem. [Link]

-

Stability Analysis of Acid Chloride a. ResearchGate. [Link]

-

Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PubMed Central. [Link]

-

Degradation Pathway. (2017, March 31). ResearchGate. [Link]

-

Effects of chloride ion on degradation of Acid Orange 7 by sulfate radical-based advanced oxidation process: implications for formation of chlorinated aromatic compounds. (2011, November 30). PubMed. [Link]

-

Effects of chloride ion on degradation of Acid Orange 7 by sulfate radical-based advanced oxidation process: implications for formation of chlorinated aromatic compounds. Semantic Scholar. [Link]

-

Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. MDPI. [Link]

-

Preparation of acyl (acid) chlorides. (2014, January 20). Khan Academy. [Link]

-

THERMAL DEGRADATION OF PHENOLIC POLYMERS. DTIC. [Link]

-

Thermal Degradation Chemistry of Poly(Diphenoxyphosphazene). DTIC. [Link]

-

Impacts of low-temperature thermal treatment on microbial detoxification of tetrachloroethene under continuous flow conditions. (2018, November 15). PubMed. [Link]

-

Studies on the Thermal Degradation Behavior of Ionic Liquid Regenerated Cellulose. (2010). SpringerLink. [Link]

-

The degradation pathways in chloride medium of the third generation anticancer drug oxaliplatin. (2008, September 4). PubMed. [Link]

-

Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent. PubMed Central. [Link]

Sources

- 1. This compound-65118-10-7 - Thoreauchem [thoreauchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. savemyexams.com [savemyexams.com]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. savemyexams.com [savemyexams.com]

- 6. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 7. savemyexams.com [savemyexams.com]

- 8. youtube.com [youtube.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling of Iso-Propylphenoxyacetyl Chloride

This guide provides comprehensive health and safety handling precautions for Iso-Propylphenoxyacetyl Chloride (CAS No. 223128-33-4), a reactive acyl chloride.[1] It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from established safety data and best practices for handling corrosive and water-reactive chemicals.

Understanding the Inherent Risks of this compound

This compound is a corrosive, moisture-sensitive liquid.[1] Its reactivity stems from the acyl chloride functional group, which is highly susceptible to nucleophilic attack.[2][3] This inherent reactivity is the root cause of its hazardous nature.

1.1. Primary Hazards

-

Corrosivity: The compound causes severe skin and eye burns upon contact.[1][4] Inhalation can lead to chemical burns in the respiratory tract.[1] Ingestion results in burns to the gastrointestinal tract.[1]

-

Reactivity with Water: It reacts violently with water and moisture, liberating toxic and corrosive hydrogen chloride (HCl) gas.[1][5] This reaction is rapid and can lead to a dangerous buildup of pressure in enclosed containers.

-

Inhalation Hazard: Besides being a respiratory irritant, the vapors of similar low molecular weight acyl chlorides are often lachrymators, meaning they can cause tearing.[1][2]

1.2. Chemical and Physical Properties

A summary of the key physical and chemical properties of 4-Isopropylphenoxyacetyl chloride is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |

| Molecular Weight | 212.673 g/mol | [1] |

| Boiling Point | 276.8°C at 760 mmHg | [1] |

| Density | 1.128 g/cm³ | [1] |

| Flash Point | 103.2°C | [1] |

| Water Solubility | Very slightly soluble (0.23 g/L); reacts with water | [1] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with handling this compound, a combination of engineering controls and robust personal protective equipment is essential.

2.1. Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound must be conducted inside a properly functioning chemical fume hood to prevent the inhalation of corrosive vapors and gases.[6][7][8] The fume hood also provides a physical barrier in case of splashes.[6]

-

Emergency Eyewash and Safety Shower: An easily accessible and regularly tested emergency eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[7][9]

-